molecular formula C18H28N2 B14655334 1,1'-[(3-Methylphenyl)methylene]dipiperidine CAS No. 51299-94-6

1,1'-[(3-Methylphenyl)methylene]dipiperidine

Cat. No.: B14655334
CAS No.: 51299-94-6
M. Wt: 272.4 g/mol
InChI Key: YQMLYXSRMXVCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(3-Methylphenyl)methylene]dipiperidine is an organic compound that features a piperidine ring structure bonded to a 3-methylphenyl group

Preparation Methods

The synthesis of 1,1’-[(3-Methylphenyl)methylene]dipiperidine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux, and the product is isolated through distillation or recrystallization .

Chemical Reactions Analysis

1,1’-[(3-Methylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1,1’-[(3-Methylphenyl)methylene]dipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-[(3-Methylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems or inhibit specific enzymes .

Comparison with Similar Compounds

1,1’-[(3-Methylphenyl)methylene]dipiperidine can be compared to other similar compounds such as:

Properties

CAS No.

51299-94-6

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1-[(3-methylphenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C18H28N2/c1-16-9-8-10-17(15-16)18(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,18H,2-7,11-14H2,1H3

InChI Key

YQMLYXSRMXVCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.